2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid
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Overview
Description
2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C13H9ClFNO4S and a molecular weight of 329.74 g/mol . This compound is known for its unique structure, which includes a chloro group, a fluorophenyl group, and a sulfamoyl group attached to a benzoic acid core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoic acid with 2-fluoroaniline in the presence of a sulfonyl chloride reagent . The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid is utilized in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the chloro and fluorophenyl groups contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid include:
- 2-chloro-5-[(2-methylphenyl)sulfamoyl]benzoic acid
- 2-chloro-5-[(2-bromophenyl)sulfamoyl]benzoic acid
- 2-chloro-5-[(2-iodophenyl)sulfamoyl]benzoic acid
These compounds share a similar benzoic acid core but differ in the substituents attached to the phenyl ring. The unique combination of chloro, fluorophenyl, and sulfamoyl groups in this compound provides distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
IUPAC Name |
2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO4S/c14-10-6-5-8(7-9(10)13(17)18)21(19,20)16-12-4-2-1-3-11(12)15/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXHJQYPOBMUIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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